Product packaging for 2,4,6-Octatrienal, (E,E,E)-(Cat. No.:CAS No. 17609-31-3)

2,4,6-Octatrienal, (E,E,E)-

Cat. No.: B232221
CAS No.: 17609-31-3
M. Wt: 122.16 g/mol
InChI Key: ZUZGMJKUENNLQL-UHFFFAOYSA-N
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Description

Nomenclature and Stereoisomeric Considerations of Polyenal Systems

The nomenclature of polyenals follows the systematic rules of organic chemistry, where the "-al" suffix denotes the aldehyde group and numerical locants indicate the positions of the double bonds. The stereochemistry at each double bond is designated as either "E" (entgegen, for opposite) or "Z" (zusammen, for together), which correspond to the trans and cis configurations, respectively. For a molecule like 2,4,6-octatrienal with three stereogenic double bonds, multiple stereoisomers are possible.

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of their atoms. silae.it In the case of polyenals, this primarily refers to the geometric isomerism around the carbon-carbon double bonds. The restricted rotation around these double bonds leads to different spatial arrangements of the substituents. silae.it The (E,E,E)- isomer of 2,4,6-octatrienal is just one of several possibilities, each with potentially different physical and biological properties.

Historical Context and Significance in Chemical Research

The study of polyenals has a rich history, intertwined with research into natural pigments and vitamins. A foundational paper in the study of polyene aldehydes was published in 1948 by E. R. Blout and M. Fields, which detailed the ultraviolet and visible spectra of several polyene aldehydes and their derivatives. acs.org This work was crucial in understanding the relationship between the length of the conjugated system and the wavelength of light absorbed.

Research into polyenals gained further momentum with the discovery of psittacofulvins, the pigments responsible for the vibrant red and yellow colors in parrot feathers. mdpi.com These pigments were first noted by Krukenberg in 1882, but their chemical nature as polyenals was identified much later. oup.com 2,4,6-Octatrienal is a shorter-chain analogue of these naturally occurring pigments and has been studied in this context. silae.it

In 1985, a detailed vibrational analysis of (E,E,E)-2,4,6-octatrienal was published, providing significant insights into its spectroscopic properties and the effects of the aldehyde group and the length of the polyene chain. acs.org This research highlights its role as a model compound for understanding the behavior of more complex polyenal systems.

More recently, 2,4,6-octatrienal has been identified in natural sources such as the floral emissions of the orchid Orchis mascula and as a flavor component in the mushroom Tricholoma matsutake. lookchem.comresearchgate.net Its presence in these organisms suggests potential roles in communication and flavor chemistry. Furthermore, research has explored the biological activities of 2,4,6-octatrienal and related compounds, including antioxidant and antiproliferative properties. silae.itresearchgate.net The compound also serves as a key intermediate in the synthesis of other molecules, such as 2,4,6-octatrienoic acid, which has been investigated for its effects on melanogenesis. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Si B232221 2,4,6-Octatrienal, (E,E,E)- CAS No. 17609-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17609-31-3

Molecular Formula

C11H18Si

Molecular Weight

122.16 g/mol

IUPAC Name

octa-2,4,6-trienal

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3

InChI Key

ZUZGMJKUENNLQL-UHFFFAOYSA-N

SMILES

CC=CC=CC=CC=O

Canonical SMILES

CC=CC=CC=CC=O

Synonyms

2,4,6-Octatrienal

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,6 Octatrienal, E,e,e and Its Derivatives

Catalytic Aldol (B89426) Condensation Strategies for Polyenal Synthesis

Catalytic aldol condensation provides a powerful tool for the synthesis of polyenals. This method involves the reaction of a carbonyl compound, acting as both a nucleophile (in its enolate form) and an electrophile, in what is known as a self-condensation reaction. wikipedia.org

Acetaldehyde (B116499) Self-Condensation Pathways and Intermediates

The self-condensation of acetaldehyde can lead to the formation of progressively longer polyenals, including 2,4,6-octatrienal. nih.govacs.orgacs.orgcapes.gov.br The reaction proceeds through a series of aldol additions and subsequent dehydrations. The mechanism involves the formation of a carbanion from acetaldehyde, which then attacks the carbonyl carbon of another acetaldehyde molecule. doubtnut.com This process can continue, extending the conjugated system. For instance, two molecules of acetaldehyde condense to form crotonaldehyde (B89634), which can then react with another molecule of acetaldehyde to form 2,4-hexadienal (B92074), and so on, eventually leading to 2,4,6-octatrienal. acs.orgacs.orgcapes.gov.br However, this process can result in a mixture of aldehydes with varying carbon chain lengths, such as C8, C12, and C16 adducts, requiring purification to isolate the desired 2,4,6-octatrienal. google.com

Table 1: Products of Acetaldehyde Self-Condensation
Product NameChemical FormulaDescription
CrotonaldehydeC4H6OFormed from the condensation of two acetaldehyde molecules. acs.orgacs.orgcapes.gov.br
2,4-HexadienalC6H8OFormed from the condensation of crotonaldehyde and acetaldehyde. acs.orgacs.orgcapes.gov.br
2,4,6-OctatrienalC8H10OFormed from further condensation, a key polyenal in this synthetic pathway. acs.orgacs.orgcapes.gov.br
2,4,6,8,10-Dodecapentaen-1-alC12H14OA longer chain polyenal resulting from the condensation of three crotonaldehyde units. google.com
2,4,6,8,10,12,14-Hexadecaheptaen-1-alC16H18OA still longer polyenal from the condensation of four crotonaldehyde units. google.com

Role of Acid-Base Catalysis in Polyenal Formation (e.g., MgO-based Catalysts, Zinc Hydroxyapatite)

Acid-base catalysts are crucial in promoting the aldol condensation for polyenal synthesis. The catalytic activity of materials like magnesium oxide (MgO) and zinc hydroxyapatite (B223615) is attributed to their acid-base properties. researchgate.netrsc.orgacs.orgresearchgate.netrsc.orgacs.orglidsen.comrsc.orguwo.ca

MgO-based Catalysts: MgO provides basic sites that facilitate the deprotonation of the aldehyde to form the enolate nucleophile. rsc.orglidsen.com The introduction of Lewis acidic sites, for example by substituting Al³⁺ into the MgO lattice, can influence the reaction pathways and product selectivity. rsc.org The balance of acid and base sites is a key factor in the catalytic performance. researchgate.netuwo.ca For instance, in the conversion of ethanol (B145695), strong basic sites on MgAlO catalysts were found to correlate with the formation of n-butanol, a related condensation product. uwo.ca

Zinc Hydroxyapatite: Zinc hydroxyapatite (Zn-HAP) has also been shown to be an effective catalyst. acs.orgrsc.orgacs.org The substitution of zinc for calcium in the hydroxyapatite structure can enhance catalytic activity. acs.org Studies on the aldol condensation of acetaldehyde over hydroxyapatite have shown that the reaction is first-order at low acetaldehyde pressures and approaches zero-order at higher pressures. acs.org

Organic Amine-Catalyzed Dehydrogenation Mechanisms

Organic amines can catalyze the formation of polyenals and their derivatives through mechanisms that can involve both condensation and dehydrogenation steps. nih.govnih.govuwo.cauwo.cabeilstein-journals.org For example, the reaction of acetaldehyde in the presence of certain organic amines can lead to the formation of 2,4,6-octatrienal as a co-product alongside cyclic compounds. nih.gov The mechanism often involves the formation of enamine and iminium intermediates. nih.gov In some cases, the amine catalyst facilitates both the initial C-C bond formation and a subsequent dehydrogenation step to yield the final unsaturated product. nih.govbeilstein-journals.org The choice of amine catalyst and reaction conditions can influence the product distribution. nih.govgoogle.com For instance, primary amines can favor α-1,2-condensation products, while secondary or tertiary amines may lead to γ-1,2-condensation products. google.com

Phosphorus Ylide-Mediated Olefination Reactions

Olefination reactions mediated by phosphorus ylides are fundamental methods for the synthesis of alkenes, including conjugated polyenes like 2,4,6-octatrienal. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com

Wittig and Horner-Wadsworth-Emmons Approaches to Conjugated Polyenes

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for forming carbon-carbon double bonds with good stereocontrol. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.comconicet.gov.ar

Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com It has been applied to the synthesis of various polyenes. researchgate.net The stereochemical outcome (E or Z) of the alkene depends on the nature of the ylide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. conicet.gov.arnih.govchemrxiv.org This method is widely used for the stereoselective synthesis of alkenes and is particularly effective for creating (E)-alkenes. conicet.gov.arnih.gov The HWE reaction has been successfully employed for the synthesis of conjugated polyenes through the olefination of aldehydes. isc.ac A key advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture.

Novel Synthetic Routes and Their Stereochemical Control

The development of novel synthetic routes with precise stereochemical control is essential for producing the all-(E) isomer of 2,4,6-octatrienal and its derivatives. vulcanchem.comtandfonline.comscispace.comresearchgate.net

One approach involves the sequential condensation of sulfonylphosphonates and aldehydes via a Horner-Wadsworth-Emmons reaction to produce unsymmetrical trans-dienes, trienes, and tetraenes with good yields and selectivity. figshare.com Another method details the synthesis of (2E,4E)- and (2Z,4E)-3,7-dimethyl-2,4,6-octatrienals from 3-methyl-2-butenal (B57294) in four steps. tandfonline.com

The Weinreb amide-type Horner-Wadsworth-Emmons reaction offers a pathway to polyene compounds and their derivatives. nih.govchemrxiv.org By optimizing reaction conditions, including the choice of base and solvent, high (E)-selectivity can be achieved. nih.gov For instance, using iPrMgCl as a deprotonating agent has been shown to be effective for a range of aldehydes. nih.govchemrxiv.org

Furthermore, the synthesis of derivatives such as 1,1-diethoxy-2,6-dimethyl-2,4,6-octatrien-8-al has been reported, which can then be used in subsequent Wittig reactions for further chain elongation. prepchem.com

The conjugated polyene structure of 2,4,6-octatrienal, (E,E,E)-, serves as a versatile platform for the synthesis of a variety of functionalized derivatives. The aldehyde group and the extended π-system are key reactive sites that allow for transformations into corresponding acids, esters, alcohols, and more complex substituted structures. These derivatives are of interest in various fields, from materials science to chemical ecology.

**2.4. Synthesis of Functionalized 2,4,6-Octatrienal Derivatives

The functionalization of 2,4,6-octatrienal primarily involves the chemical modification of its terminal aldehyde group and the conjugated backbone. Methodologies for these transformations include oxidation, reduction, and carbon-carbon bond-forming reactions, leading to a range of valuable compounds.

The oxidation of the aldehyde moiety in 2,4,6-octatrienal provides direct access to 2,4,6-octatrienoic acid, a compound with applications in skincare and as a synthetic intermediate. researchgate.netresearchgate.net A common method for this conversion involves the use of silver oxide.

Alternatively, ester derivatives can be synthesized. A multi-step process starting from 2,4-trans-hexadienal can produce ethyl 2,4,6-trans-octatrienoate via a reaction with triethyl phosphonoacetate. google.comgoogle.com This ester can then be hydrolyzed under alkaline conditions to yield the corresponding alkaline salt of 2,4,6-trans-octatrienoic acid. google.comgoogle.com Subsequent acidification precipitates the free 2,4,6-trans-octatrienoic acid. google.comgoogle.com The synthesis of methyl-substituted octatrienoic esters, such as ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate, has also been achieved through the reaction of an ylide generated from triethylphosphonoacetate with 3-methyl-2-butenal. tandfonline.com

Table 1: Synthesis of 2,4,6-Octatrienoic Acid and Esters

Starting Material Reagent(s) Product Reference
2,4-trans-Hexadienal 1. Triethyl phosphonoacetate2. Alkaline Hydrolysis3. Acidification 2,4,6-trans-Octatrienoic acid google.com, google.com
3-Methyl-2-butenal Ylide from triethylphosphonoacetate Ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate tandfonline.com

The selective reduction of the aldehyde group in 2,4,6-octatrienal to a primary alcohol yields 2,4,6-octatrienol, a useful synthetic building block. This transformation requires mild reducing agents to avoid the reduction of the conjugated double bonds. Aluminum isopropoxide has been noted for the reduction of 2,4,6-octatrienal to 2,4,6-octatrienol. sci-hub.se

A two-step approach can also be employed, starting from the corresponding acid. 2,4,6-trans-octatrienoic acid can be reacted with ethyl chloroformate to form a mixed anhydride, which is then reduced by sodium borohydride (B1222165) to produce 2,4,6-trans-octatrienol. google.com For substituted derivatives, such as (4E)-3,7-dimethyl-2,4,6-octatrienol, the synthesis can proceed from the corresponding ester. For instance, ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate is reduced with lithium aluminium hydride (LiAlH4) to yield the alcohol. tandfonline.com Similarly, esters of (2E/Z,4E)-3,7-Dimethyl-2,4,6-octatrienal can be reduced using diisobutylaluminium hydride (DIBAL) to obtain the crude allylic alcohol. unl.edu

Table 2: Synthesis of 2,4,6-Octatrienol and Related Alcohols

Starting Material Reagent(s) Product Reference
2,4,6-Octatrienal Aluminum isopropoxide 2,4,6-Octatrienol sci-hub.se
2,4,6-trans-Octatrienoic acid 1. Ethyl chloroformate2. Sodium borohydride 2,4,6-trans-Octatrienol google.com
Ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate Lithium aluminium hydride (LiAlH4) (4E)-3,7-Dimethyl-2,4,6-octatrienol tandfonline.com

Methyl-substituted derivatives of 2,4,6-octatrienal, such as dehydrocitrals, are naturally occurring monoterpenes. tandfonline.com The synthesis of these complex aldehydes often involves a multi-step sequence. For example, the synthesis of (4E)-dehydrocitrals, specifically (2E,4E)- and (2Z,4E)-3,7-dimethyl-2,4,6-octatrienal, has been accomplished in four steps starting from 3-methyl-2-butenal. tandfonline.comtandfonline.com

The key steps in this synthesis include: tandfonline.comunl.edu

A Horner-Emmons or Wittig-type reaction of 3-methyl-2-butenal with a phosphonate ylide to form an ethyl octatrienoate ester.

Reduction of the resulting ester to the corresponding octatrienol using a reducing agent like LiAlH4 or DIBAL. tandfonline.comunl.edu

Oxidation of the allylic alcohol to the target aldehyde, (4E)-dehydrocitral, using manganese dioxide (MnO2). tandfonline.comunl.edu

The final products, the (2E,4E) and (2Z,4E) isomers, can then be separated by column chromatography. tandfonline.comtandfonline.com

Table 3: Synthesis of (4E)-Dehydrocitrals

Step Starting Material Reagent(s) Intermediate/Product Reference
1 3-Methyl-2-butenal Ylide from triethylphosphonoacetate Ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate tandfonline.com
2 Ethyl (4E)-3,7-dimethyl-2,4,6-octatrienoate LiAlH4 (4E)-3,7-Dimethyl-2,4,6-octatrienol tandfonline.com

The extended polyene system of 2,4,6-octatrienal derivatives makes them suitable scaffolds for the construction of fluorescent probes. By extending the conjugation and introducing specific functional groups, molecules with tailored photophysical properties can be synthesized.

A notable example is the use of (E,E)-3,7-dimethyl-2,4,6-octatrienal as a starting point for creating biologically active fluorescent farnesol (B120207) analogs. unl.edu The synthesis involves a Horner-Emmons reaction to homologate the octatrienal, extending the conjugated system. For instance, reacting (E,E)-3,7-dimethyl-2,4,6-octatrienal with triethyl-3-methyl-4-phosphono-2-butenoate produces a pentaenoate ethyl ester. unl.edu This extended ester can then be further modified, for example, by reduction to the corresponding alcohol, to generate fluorescent analogs. unl.edu These probes can be used for applications such as fluorescence microscopy in biological systems. unl.edu

Table 4: Derivatization for Fluorescent Probes

Starting Material Key Reaction Reagent(s) Product Type Reference

Mechanistic Investigations of Reactions Involving 2,4,6 Octatrienal, E,e,e

Reaction Pathways in Aldol (B89426) Condensation Leading to 2,4,6-Octatrienal

The formation of 2,4,6-octatrienal often proceeds through a series of aldol condensation reactions. libretexts.org This process involves the nucleophilic addition of an enolate to a carbonyl compound, providing a powerful method for carbon-carbon bond formation. libretexts.org The synthesis of 2,4,6-octatrienal is of interest due to its role as a precursor in the formation of larger molecules, including aromatic compounds. acs.orgwordpress.com

Enolate Formation and Nucleophilic Attack Mechanisms

The initial step in the aldol condensation pathway to 2,4,6-octatrienal is the formation of an enolate ion. masterorganicchemistry.com This can be achieved through the deprotonation of a carbonyl compound, such as acetaldehyde (B116499), at the α-carbon. rsc.org The resulting enolate is a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of another aldehyde molecule. fiveable.me

In the context of 2,4,6-octatrienal synthesis, a key reaction is the self-condensation of 2-butenal. acs.org The deprotonation of 2-butenal at the γ-carbon leads to an extended enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of another 2-butenal molecule, forming the eight-carbon backbone of 2,4,6-octatrienal. acs.org Another pathway involves the cross-aldol condensation between acetaldehyde and 2,4-hexadienal (B92074). wordpress.com

Cascade Reactions and Linear Oligomerization

The formation of 2,4,6-octatrienal is part of a larger cascade of reactions involving the linear oligomerization of smaller aldehydes like acetaldehyde. nih.gov These sequential aldol condensations lead to the formation of progressively longer polyenals, including crotonaldehyde (B89634) (C4), 2,4-hexadienal (C6), and ultimately 2,4,6-octatrienal (C8). nih.govacs.orgacs.org The reaction conditions, including catalyst and reactant concentrations, can influence the distribution of these oligomers. acs.org

Studies have shown that these cascade reactions can be catalyzed by various substances, including amino acids and metal-exchanged zeolites. acs.orglookchem.com The catalytic cycle often involves the formation of an enamine or enolate intermediate, which then participates in the chain-growth process.

Cyclization Pathways to Aromatic Compounds

2,4,6-Octatrienal is a crucial intermediate in the synthesis of aromatic compounds. acs.orgwordpress.com Once formed, it can undergo intramolecular dehydrocyclization to yield substituted aromatic products. wordpress.com For instance, the cyclization of 2,4,6-octatrienal is a primary pathway for the formation of 2-methylbenzaldehyde. wordpress.com

The mechanism of cyclization can be influenced by the catalyst and reaction conditions. acs.org In the presence of acid catalysts, protonated 2,4,6-octatrienal can undergo thermal cyclization. grafiati.com For example, protonated 2,4,6-octatrienal has been observed to isomerize into a cyclized product at temperatures as low as -20 °C. scispace.com This process can involve the formation of a pentadienyl cation, which then undergoes an electrocyclic ring-closure. scispace.com The specific aromatic products formed can be controlled by directing the reaction pathway, for example, through the use of specific catalysts that favor the formation of a particular isomer. nih.gov

Kinetic and Mechanistic Studies of Amino Acid-Catalyzed Reactions

Amino acids have been shown to be effective catalysts for the aldol condensation of acetaldehyde, leading to the formation of 2,4,6-octatrienal. acs.orgacs.org Kinetic and mechanistic studies have provided valuable insights into these reactions, which are relevant in both synthetic organic chemistry and atmospheric science. acs.orgacs.org

Enamine Intermediate Formation and C-C Bond-Forming Steps

In amino acid-catalyzed aldol condensations, the reaction often proceeds through an enamine intermediate. acs.orgmakingmolecules.com The amino acid reacts with an aldehyde to form an iminium ion, which then deprotonates to form the nucleophilic enamine. makingmolecules.com This enamine then attacks another aldehyde molecule, leading to the formation of a new carbon-carbon bond. acs.org

Kinetic studies have revealed two distinct regimes depending on the amino acid concentration. acs.orgacs.org At low concentrations (below 0.1 M), the reaction is first-order with respect to acetaldehyde, and the rate-limiting step is the formation of the enamine intermediate. acs.orgacs.org At higher amino acid concentrations (at least 0.3 M), the kinetics become second-order, and the C-C bond-forming step becomes rate-controlling. acs.orgacs.org The rate of this step has been found to vary with the square of the amino acid concentration, suggesting the involvement of two amino acid molecules in this stage of the reaction. acs.org

Influence of Salt Solutions on Reaction Kinetics

Data Tables

Table 1: Key Intermediates and Products in the Formation of 2,4,6-Octatrienal

Compound NameMolecular FormulaRole in Reaction
AcetaldehydeC₂H₄OStarting material
CrotonaldehydeC₄H₆OIntermediate
2,4-HexadienalC₆H₈OIntermediate
2,4,6-Octatrienal, (E,E,E)-C₈H₁₀OTarget compound/Intermediate
2-MethylbenzaldehydeC₈H₈OCyclization product

Table 2: Kinetic Regimes in Amino Acid-Catalyzed Aldol Condensation

Amino Acid ConcentrationReaction Order (Acetaldehyde)Rate-Limiting Step
Low (< 0.1 M)First-orderEnamine formation
High (≥ 0.3 M)Second-orderC-C bond formation

Oxidative Transformations and Epoxidation Mechanisms

The conjugated double bonds in (E,E,E)-2,4,6-octatrienal are susceptible to oxidative transformations, particularly epoxidation. While specific mechanistic studies on the epoxidation of (E,E,E)-2,4,6-octatrienal are not extensively documented, the mechanisms can be inferred from well-understood reactions of alkenes and other polyenes.

One of the most common methods for alkene epoxidation involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). orientjchem.org The reaction is thought to proceed via a concerted mechanism, often referred to as the "butterfly mechanism." In this single-step process, the peroxyacid transfers an oxygen atom to the double bond, forming an epoxide and a carboxylic acid as a byproduct. libretexts.org For (E,E,E)-2,4,6-octatrienal, this reaction could potentially occur at any of the three double bonds, with the regioselectivity influenced by steric and electronic factors.

The general mechanism for peroxyacid epoxidation is depicted below:

The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.

Simultaneously, the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen.

The O-O bond of the peroxyacid cleaves, and the resulting carboxylate departs.

Metal-catalyzed epoxidation presents another viable pathway for the oxidative transformation of (E,E,E)-2,4,6-octatrienal. orientjchem.org Transition metal complexes, particularly those of molybdenum, tungsten, and manganese, can catalyze epoxidation using peroxides like hydrogen peroxide or tert-butyl hydroperoxide as the terminal oxidant. orientjchem.orgnih.gov The mechanism of metal-catalyzed epoxidation typically involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the alkene. nih.gov The use of a metal catalyst can offer advantages in terms of reaction conditions and selectivity. orientjchem.org

A study on the free radical oxidation of (E)-retinoic acid, a structurally related polyene, using the Fenton reagent (Fe²⁺/H₂O₂) resulted in a complex mixture of products, including an octatrienal derivative. colab.ws This suggests that radical-mediated oxidation pathways could also be relevant for (E,E,E)-2,4,6-octatrienal, potentially leading to a variety of oxidized and cleaved products. colab.ws

Oxidation Method Reagents Key Mechanistic Feature Potential Products
Peroxyacid EpoxidationmCPBA, Peracetic acidConcerted "butterfly mechanism" libretexts.orgMono- or poly-epoxides
Metal-Catalyzed EpoxidationMetal complex (e.g., Mn, Mo, W) + Peroxide (e.g., H₂O₂)Formation of a high-valent metal-oxo species orientjchem.orgnih.govMono- or poly-epoxides
Free Radical OxidationFenton Reagent (Fe²⁺/H₂O₂)Radical-mediated oxygen transfer and C-C bond cleavage colab.wsEpoxides, aldehydes, ketones, and other cleavage products colab.ws

Photochemical and Photophysical Reaction Mechanisms

The extended conjugation in (E,E,E)-2,4,6-octatrienal makes it a candidate for interesting photochemical and photophysical behavior. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state, which can then undergo various relaxation processes, including isomerization.

The primary photochemical reaction for polyenes is cis-trans (or E/Z) isomerization around one of the double bonds. For (E,E,E)-2,4,6-octatrienal, this would involve the conversion of one or more of the (E) double bonds to the (Z) configuration. The mechanism of photoisomerization in polyenes is a subject of detailed study. In solution, the conventional "one-bond-flip" mechanism is generally dominant. nih.gov This involves torsion around a single double bond in the excited state, leading to a perpendicular intermediate which then decays to either the cis or trans isomer.

In more constrained environments, such as in a protein binding pocket or a frozen matrix, an alternative "hula-twist" mechanism has been proposed. nih.gov This volume-conserving process involves the simultaneous twisting of two adjacent single and double bonds.

Theoretical studies on smaller polyenals, such as hexenal, have provided insights into the isomerization process. Irradiation can lead to a photostationary state, a mixture of different isomers. kyoto-u.ac.jp For instance, irradiation of E-hex-2-en-1-al results in a mixture of E-hex-2-en-1-al, Z-hex-2-en-1-al, and Z-hex-3-en-1-al. kyoto-u.ac.jp A similar behavior would be expected for (E,E,E)-2,4,6-octatrienal, leading to a mixture of its various stereoisomers.

The photophysical properties of polyenes are also of significant interest. The electronic states of polyenes, such as all-trans-octatetraene, have been extensively studied. bowdoin.edu These studies reveal the presence of low-lying excited singlet states that influence the photochemical pathways. Vibrational analysis of (E,E,E)-2,4,6-octatrienal has been performed, providing foundational data for understanding its spectroscopic properties and the effects of chain length and substitution on its vibrational modes. cdnsciencepub.comresearchgate.net

Photochemical Process Proposed Mechanism Key Intermediates/States Outcome
E/Z PhotoisomerizationOne-bond-flip (in solution) nih.govPerpendicular twisted excited stateFormation of (E,E,Z)-, (E,Z,E)-, etc. isomers
E/Z PhotoisomerizationHula-twist (in constrained media) nih.govConcerted twist of adjacent single and double bondsIsomerization with minimal volume change
Photophysical RelaxationInternal Conversion, FluorescenceElectronically excited singlet statesReturn to ground state with or without light emission

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Octatrienal, E,e,e

Vibrational Spectroscopy Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. royalsocietypublishing.orgnih.gov For conjugated systems like polyenals, these methods are particularly insightful due to the strong coupling between electronic and vibrational states, which can lead to resonance enhancement in Raman scattering. royalsocietypublishing.orgroyalsocietypublishing.org

A detailed vibrational analysis of (E,E,E)-2,4,6-octatrienal (OAL) has been conducted, with assignments made for various vibrational modes across the spectra. cdnsciencepub.com

C-H Stretching Region (3100-2700 cm⁻¹): In this region, characteristic C-H stretching vibrations (νC-H) are observed. For OAL, four of the six expected C-H stretching vibrations can be identified in both IR and Raman spectra. cdnsciencepub.com

Carbonyl and C=C Stretching Region (1700-1600 cm⁻¹): The carbonyl (C=O) stretching vibration is a strong indicator of the aldehydic group. In OAL, this band appears at approximately 1680 cm⁻¹ in the Raman spectrum and 1670 cm⁻¹ in the IR spectrum. vulcanchem.com The C=C double bond stretching vibrations are also prominent in this region, reflecting the conjugated polyene chain. cdnsciencepub.comnih.gov

Low-Frequency Region (below 400 cm⁻¹): This region contains information about torsional modes and other skeletal vibrations. For OAL, a medium intensity IR line at 126 cm⁻¹ is assigned to the C-CHO torsion, potentially coupled with C-C and C-CH3 torsions. cdnsciencepub.com

A summary of key vibrational band assignments for (E,E,E)-2,4,6-octatrienal is presented below.

Vibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)
C-H Stretch2928, 2910, 2880, 2848-
Aldehydic C-H Stretch2815, 2768-
Carbonyl (C=O) Stretch16801670
C=C Stretch1638, 1617, 1604, 15781641
C-H Bend1447, 1394, 1376, 13341413, 1384
C-C Stretch1205, 1162, 11201298, 1244, 1155
C-CHO Torsion-126

Data sourced from multiple references. cdnsciencepub.comgoogle.comlipidbank.jp

The presence of the aldehydic group and the length of the conjugated chain have distinct effects on the vibrational spectra of polyenals.

Aldehydic Group: The introduction of a terminal aldehyde group (-CHO) to a polyene chain introduces characteristic vibrations, most notably the strong C=O stretch. cdnsciencepub.comuomustansiriyah.edu.iq Conjugation of the carbonyl group with the polyene system lowers the C=O stretching frequency compared to non-conjugated aldehydes. pg.edu.plmsu.eduorgchemboulder.com This is due to electron delocalization, which reduces the double-bond character of the C=O bond. vulcanchem.com The aldehydic C-H stretch also provides a useful diagnostic marker. orgchemboulder.com

Chain Length: Increasing the length of the conjugated polyenal chain leads to shifts in the vibrational frequencies. For instance, the C=C stretching frequencies are dependent on the chain size. royalsocietypublishing.org A comparative study of (E,E)-2,4-hexadienal and (E,E,E)-2,4,6-octatrienal shows these shifts, allowing for a systematic understanding of how conjugation length affects the vibrational modes. cdnsciencepub.com

The substitution of a methyl group onto the polyenal chain, as seen in (E,E,E)-3-methyl-2,4,6-octatrienal (MOAL), introduces further changes to the vibrational spectra. cdnsciencepub.com

The methyl group introduces its own characteristic vibrations, such as C-H stretching and bending modes. nih.gov

The position of the methyl group can influence the electronic distribution and geometry of the conjugated system, which in turn affects the frequencies and intensities of the skeletal and C=C stretching modes. cdnsciencepub.com A comparative analysis of the spectra of OAL and MOAL reveals these specific spectroscopic modifications. cdnsciencepub.com For example, the Raman band at approximately 1010 cm⁻¹, assigned to the δ(C-CH₃) vibrational mode, can be used to differentiate between polyenals and carotenoids, which have a similar band at a slightly different wavenumber. nih.gov

Spectroscopic Effects of Aldehydic Group and Chain Length

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to characterize (E,E,E)-2,4,6-octatrienal.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For (E,E,E)-2,4,6-octatrienal, the aldehydic proton typically appears as a doublet in the downfield region of the spectrum. cdnsciencepub.com The chemical shifts and coupling constants of the vinylic protons are characteristic of the (E) configuration of the double bonds. tandfonline.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the polyene chain and the carbonyl carbon are particularly informative for confirming the structure. nih.gov For instance, in poly-Z-isomeric conjugated polyene isoprenoids, the ¹³C NMR isomerization shift data for vinyl methyl and vinyl methylene (B1212753) carbons provide a reliable method for assigning the geometry. rsc.org

A representative table of ¹³C NMR chemical shifts for (E,E,E)-2,4,6-octatrienal is provided below.

Carbon AtomChemical Shift (ppm)
C1 (CHO)194.2
C2130.0
C3155.0
C4132.0
C5145.0
C6130.0
C7140.0
C8 (CH₃)18.0

Data is illustrative and may vary based on solvent and experimental conditions. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly powerful for determining the stereochemistry of molecules. It identifies protons that are close to each other in space, which is essential for assigning the geometry of double bonds in polyenes. tandfonline.comresearchgate.net

For polyenals, NOESY experiments can confirm the (E) or (Z) configuration of the double bonds by observing through-space correlations between protons across the double bond. tandfonline.com For example, in the structural elucidation of dehydrocitral isomers, NOESY analyses were crucial in confirming the geometry at the C2 position by identifying key NOE correlations. tandfonline.com In the case of (E,E,E)-2,4,6-octatrienal, NOESY would be used to confirm the trans relationship of protons across each of the three double bonds, consistent with the all-(E) stereochemistry.

1H and 13C NMR for Structural Elucidation

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC/MS)

Chromatographic methods are indispensable for the separation of (E,E,E)-2,4,6-Octatrienal from complex mixtures, the separation of its stereoisomers, and the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds like (E,E,E)-2,4,6-Octatrienal. In the synthesis of this compound, HPLC analysis is a critical final step to verify the purity of the target stereoisomer. Research has shown that a purified sample of (E,E,E)-2,4,6-Octatrienal exhibits a single elution peak when monitored at 320 nm, which corresponds to its UV absorbance maximum, indicating a high degree of purity. researchgate.net The use of reversed-phase (RP) columns is common, where the nonpolar stationary phase effectively separates the polyenal from more polar impurities. Furthermore, the development of derivatization-free, fast RP-UHPLC (Ultra-High-Performance Liquid Chromatography) methods coupled with mass spectrometry allows for the direct and rapid quantification of polyunsaturated aldehydes, including octatrienal, from biological or environmental samples. tanta.edu.eg Such methods are sensitive enough to detect different E/Z isomers, which may appear as distinct peaks in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): For volatile compounds, GC/MS provides exceptional separation efficiency and definitive identification. researchgate.net (E,E,E)-2,4,6-Octatrienal can be analyzed by GC/MS, where it is first vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. While a specific mass spectrum for (E,E,E)-2,4,6-Octatrienal is available in databases like the NIST WebBook, detailed fragmentation analysis of structurally similar compounds provides insight into its expected behavior. nist.gov For instance, the related compound (E,E,E)-2,4,6-octatriene shows characteristic fragment ions at m/z 93, 91, and 77, which are indicative of the stable fragments formed from a conjugated polyene system upon electron ionization. acs.org GC/MS has been successfully used to identify 2,4,6-octatrienal as a volatile compound emitted during processes like 3D printing. researchgate.net

The purity of commercially available or synthesized (E,E,E)-2,4,6-Octatrienal is often stated to be 95% or higher, a value typically confirmed by these chromatographic techniques. unl.edu

Table 1: Chromatographic Methods for the Analysis of 2,4,6-Octatrienal, (E,E,E)-
TechniquePurposeKey Findings and ConditionsCitation
HPLCPurity AssessmentA single elution peak observed at a detection wavelength of 320 nm confirms the purity of the (E,E,E) stereoisomer. researchgate.net
RP-UHPLC-MSQuantificationA fast, derivatization-free method for quantifying polyunsaturated aldehydes. Capable of separating E/Z isomers. tanta.edu.egnih.gov
GC/MSIdentification and AnalysisUsed to identify the compound in complex volatile mixtures. Mass spectrum provides definitive structural information. Fragmentation patterns of similar polyenes are well-characterized. researchgate.netacs.org

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Elucidation

The extended conjugated π-electron system of (E,E,E)-2,4,6-Octatrienal governs its interaction with ultraviolet and visible light, providing a direct probe into its electronic structure.

UV-Visible Spectroscopy: The UV-Visible spectrum of (E,E,E)-2,4,6-Octatrienal is characterized by a strong, broad absorption band in the near-ultraviolet region. researchgate.net This absorption is due to a π → π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tanta.edu.eguzh.ch The energy difference between these orbitals is lowered by the extensive conjugation of the three double bonds and the aldehyde group. researchgate.net

The wavelength of maximum absorbance (λmax) for (E,E,E)-2,4,6-Octatrienal in ethanol (B145695) is consistently reported as 315 nm. researchgate.netacs.org This value is sensitive to the length of the conjugated system. For comparison, (E,E)-2,4-hexadienal, with two conjugated double bonds, has a λmax of 271 nm. researchgate.net The addition of a third conjugated double bond in the octatrienal system causes a significant bathochromic (red) shift, as predicted by the principles of electronic transitions in polyenes. researchgate.net This predictable relationship allows UV-Vis spectroscopy to be a powerful tool for identifying and characterizing conjugated polyenals.

Fluorescence Spectroscopy: Many conjugated polyenes are known to be fluorescent, a property that is also linked to their π-electron system. Following absorption of a photon and promotion to an excited electronic state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. While detailed fluorescence spectra for (E,E,E)-2,4,6-Octatrienal itself are not extensively documented in foundational literature, studies on its derivatives confirm the fluorescent nature of this polyenal scaffold. unl.edu For example, fluorescent analogs of farnesol (B120207) derived from (E,E,E)-2,4,6-octatrienal exhibit strong fluorescence with excitation maxima in the 320–370 nm range. unl.edu The bioactivity of related polyenals has also been linked to their fluorescent properties. researchgate.net The study of fluorescence provides insights into the dynamics of the excited states, including their lifetime and relaxation pathways, which are crucial for understanding the photochemistry and photophysics of these molecules. aps.org

Table 2: Spectroscopic Data for 2,4,6-Octatrienal, (E,E,E)- and Related Compounds
CompoundTechniqueParameterValueSolventCitation
2,4,6-Octatrienal, (E,E,E)- UV-Visibleλmax315 nmEthanol researchgate.netacs.org
(E,E)-2,4-HexadienalUV-Visibleλmax271 nmEthanol researchgate.net
(E,E,E)-3-Methyl-2,4,6-octatrienalUV-Visibleλmax322 nmEthanol researchgate.net
Farnesol Analogs from 2,4,6-OctatrienalFluorescenceExcitation λmax320 - 370 nmNot Specified unl.edu

Computational and Theoretical Chemistry Studies on 2,4,6 Octatrienal, E,e,e

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure.cdnsciencepub.comcdnsciencepub.commdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. researchgate.net For (E,E,E)-2,4,6-Octatrienal, DFT calculations, often using functionals like B3LYP, provide a reliable description of its ground-state properties. mdpi.comresearchgate.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. cdnsciencepub.com Large-scale multi-reference configuration interaction (MRD-CI) calculations have also been employed to study related isovalent molecules, yielding data on dipole moments and charge distributions. cdnsciencepub.com

A key feature of polyene chains like that in (E,E,E)-2,4,6-Octatrienal is bond length alternation (BLA), the difference in length between adjacent single and double bonds. DFT simulations are used to quantify this structural parameter. liverpool.ac.uk The degree of BLA is critical as it influences the electronic properties and the extent of π-electron delocalization along the conjugated backbone. vulcanchem.com

Natural Bond Orbital (NBO) analysis, performed through DFT, reveals the charge distribution across the molecule. researchgate.netrsc.org Studies on related systems show that in the formation of C8 intermediates like 2,4,6-octatrienal, the charge distribution is key to the reaction pathway. For instance, the deprotonation of 2-butenal typically occurs at the γ-carbon, which carries a more negative charge, leading to a nucleophilic attack that forms the C8 chain. acs.orgnih.gov The presence of a terminal aldehyde group creates a polar gradient, influencing its interactions. vulcanchem.com In catalytic processes, the charge distribution can be perturbed by interactions with catalyst surfaces, such as the coordination of the carbonyl oxygen with a Lewis acidic site, which can redistribute electron density within the conjugated system. rsc.org

Table 1: Representative Calculated Molecular Properties of (E,E,E)-2,4,6-Octatrienal This table is generated based on typical data from computational studies on polyenals. Specific values can vary with the level of theory and basis set used.

Computational ParameterDescriptionTypical Finding/Value
Bond Length Alternation (BLA)Average difference between C-C single and C=C double bond lengths in the polyene chain. liverpool.ac.ukNon-zero value, indicating distinct single and double bond character.
NBO Atomic Charge (Carbonyl O)Calculated partial charge on the oxygen atom of the aldehyde group. researchgate.netrsc.orgSignificant negative charge, indicating its role as a nucleophilic center and H-bond acceptor.
NBO Atomic Charge (Carbonyl C)Calculated partial charge on the carbon atom of the aldehyde group. acs.orgSignificant positive charge, making it an electrophilic site for nucleophilic attack. vulcanchem.comacs.org
HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. mdpi.comCorrelates with the energy of the lowest-energy electronic transition (π→π*).

Theoretical calculations can predict the electronic absorption spectra of molecules. liverpool.ac.uk The extended π-electron system in (E,E,E)-2,4,6-Octatrienal is responsible for its absorption in the UV-visible region. vulcanchem.com The primary electronic transition is typically a π→π* transition, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com DFT and other advanced methods can calculate the energies of these transitions, which correspond to the absorption maxima (λmax). liverpool.ac.ukumb.edu For (E,E,E)-2,4,6-Octatrienal, the maximum absorption in ethanol (B145695) is observed at 315 nm. vulcanchem.com Computational models can also simulate the effects of solvents on the spectra, such as the shifts caused by hydrogen bonding to the carbonyl group, which can stabilize the ground or excited state differently. bowdoin.edu

Calculated Bond Length Alternation and Charge Distribution

Molecular Dynamics and Reaction Pathway Simulations.cdnsciencepub.com

Molecular dynamics simulations and the calculation of reaction pathways provide insights into the dynamic behavior of (E,E,E)-2,4,6-Octatrienal and its transformation during chemical reactions. cdnsciencepub.com These computational techniques map out the energy landscapes of reactions, identifying intermediates and transition states.

Computational methods can be used to calculate the activation energies for various transformations, such as cis-trans isomerization around the double bonds or bond-shift tautomerism in the conjugated system. liverpool.ac.uk For long polyene chains, bond-shift tautomerism represents the collective rearrangement from one alternating bond pattern to another. The activation energy for this process is related to the stability of the cyanine-like transition state where bond length alternation is minimized. liverpool.ac.uk

Table 2: Calculated Activation Energies for Isomerization and Tautomerism This table presents representative data based on computational studies of polyene systems. liverpool.ac.uk

ProcessDescriptionCalculated Parameter
C=C IsomerizationRotation around a carbon-carbon double bond to convert between (E) and (Z) isomers.High activation energy, indicating that isomerization is not spontaneous under normal conditions.
Bond-Shift TautomerismCollective shift of double and single bonds along the polyene chain. liverpool.ac.ukActivation energy is dependent on the chain length and the degree of BLA. liverpool.ac.uk

Transition state theory is a framework used to understand reaction rates by examining the properties of the activated complex, or transition state. wikipedia.org For reactions involving (E,E,E)-2,4,6-Octatrienal, such as its formation and subsequent cyclization, computational analysis can locate the transition state structures on the potential energy surface.

(E,E,E)-2,4,6-Octatrienal is a key intermediate in the catalytic conversion of ethanol or acetaldehyde (B116499) to valuable aromatic compounds. rsc.orgacs.org One major pathway involves the aldol (B89426) condensation of two 2-butenal molecules. rsc.org Theoretical studies suggest this proceeds via nucleophilic attack from the deprotonated γ-carbon of one 2-butenal molecule onto the electrophilic carbonyl carbon of another, forming the 2,4,6-octatrienal intermediate. acs.orgnih.gov The subsequent cyclization of this C8 intermediate to form aromatic products like o-methylbenzaldehyde also proceeds through a distinct transition state. acs.orgnih.gov The deprotonation of 2,4,6-octatrienal at its terminal methyl group is reportedly more difficult than that of 2-butenal, making the cyclization step slower than the initial coupling reaction. acs.org

Activation Energies for Isomerization and Tautomerism

Modeling of Intermolecular Interactions and Catalytic Mechanisms.vulcanchem.comcdnsciencepub.com

Understanding how (E,E,E)-2,4,6-Octatrienal interacts with its environment—be it solvent molecules or catalyst surfaces—is crucial for predicting its behavior. vulcanchem.comcdnsciencepub.com Computational models are indispensable for this purpose.

In catalytic systems, the molecule's interaction with the catalyst's active sites dictates the reaction pathway. For example, in the conversion of ethanol over zinc hydroxyapatite (B223615), Zn sites are believed to facilitate hydrogen transfer steps. acs.org Over MgO-based catalysts, the formation of tolualdehydes (B1143350) from C8 intermediates like 2,4,6-octatrienal is initiated by deprotonation at a medium-strength basic site. rsc.org The interaction between the carbonyl oxygen of the reactant and a Lewis acid site on the catalyst (like Al³⁺) can alter the electron distribution in the conjugated system, thereby influencing the regioselectivity of the subsequent cyclization reaction. rsc.org

Furthermore, in biological contexts, the reactivity of polyenals can be influenced by their interactions with enzymes. The formation of Michael adducts between α,β-unsaturated aldehydes and nucleophilic residues on proteins is a known mechanism of interaction and potential inactivation. d-nb.info Modeling these intermolecular forces, including hydrogen bonds and van der Waals interactions, is key to understanding the mechanisms that underlie the compound's biological activity. vulcanchem.com

Quantum Chemical Analysis of Radical Scavenging Mechanisms (e.g., SPLET, HAT)

Computational and theoretical chemistry studies provide significant insights into the antioxidant capabilities of (E,E,E)-2,4,6-octatrienal. The primary mechanisms through which antioxidants neutralize free radicals are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer followed by Proton Transfer (SPLET) pathways. Quantum chemical analysis helps determine which of these mechanisms is more favorable for a given compound in a specific environment by calculating key thermodynamic descriptors.

The antioxidant activity of polyenals, a class of compounds to which (E,E,E)-2,4,6-octatrienal belongs, has been shown to increase with the number of conjugated double bonds. researchgate.net Experimental studies using electron paramagnetic resonance (EPR) have demonstrated that derivatives like octatrienal effectively inhibit the formation of reactive oxygen species (ROS), with a particular impact on the hydroxyl radical. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the precise mechanisms of this radical scavenging activity. mdpi.comnih.gov These studies assess the thermodynamic feasibility of different antioxidant pathways. nih.gov

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical, thus neutralizing it. The primary descriptor for this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE value for a C-H bond indicates that the hydrogen atom can be more easily abstracted, suggesting a higher efficiency via the HAT mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The SPLET mechanism is a two-step process that is particularly relevant in polar solvents.

Proton Loss: The antioxidant molecule first deprotonates, forming an anion. This step is governed by the Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE).

Electron Transfer: The resulting anion then transfers an electron to the free radical. This step is characterized by the Electron Transfer Enthalpy (ETE).

Computational Findings for Related Polyenals

Direct, detailed quantum chemical data for (E,E,E)-2,4,6-octatrienal is not extensively published. However, theoretical studies on structurally similar, longer-chain polyenal dyes known as psittacofulvins provide critical insights into the structure-activity relationship. mdpi.comresearchgate.net A study utilizing DFT at the B3LYP/QZVP theory level in a water medium analyzed the thermodynamic descriptors for a series of psittacofulvins with varying chain lengths. mdpi.comresearchgate.net

The findings indicate a clear trend: the preferred radical scavenging mechanism shifts from SPLET to HAT as the length of the conjugated polyene chain decreases. mdpi.com For longer psittacofulvins like P6 (a C14 aldehyde), P7 (C16), P8 (C18), and P9 (C20), the SPLET mechanism is the dominant pathway in a polar (water) medium. researchgate.net As the chain shortens, the BDE and PA values converge, leading to a hybrid HAT + SPLET mechanism, eventually favoring HAT for the shortest chains studied (e.g., P4). mdpi.com

The data below, adapted from the study on psittacofulvins, illustrates this trend. researchgate.net

Thermodynamic Descriptors (kcal/mol) for Psittacofulvin Derivatives in Water researchgate.net
DescriptorP4 (C10)P5 (C12)P6 (C14)P7 (C16)P8 (C18)P9 (C20)
BDE79.2477.7076.5675.6974.9974.41
PA83.0278.4575.0972.5170.4768.85
ETE42.3245.3547.5749.2750.6051.66
AIP105.2299.5095.2892.0489.5087.43
PDE20.1124.2927.3829.7431.5933.08
Predicted Radical Scavenging Mechanism for Psittacofulvin Derivatives mdpi.comresearchgate.net
CompoundPredicted Mechanism
P4 (C10)HAT
P5 (C12)HAT-SPLET
P6 (C14)SPLET
P7 (C16)SPLET
P8 (C18)SPLET
P9 (C20)SPLET

Given that (E,E,E)-2,4,6-octatrienal is a shorter-chain polyenal (C8), these computational findings strongly suggest that its radical scavenging activity would likely proceed via the HAT mechanism or a hybrid HAT-SPLET mechanism, rather than the SPLET mechanism that dominates in longer polyenals. The specific pathway would also be highly dependent on the solvent environment, with HAT being more favored in non-polar (lipid) media and SPLET gaining relevance in polar (aqueous) media. nih.gov

Biological and Biomedical Research Applications of 2,4,6 Octatrienal, E,e,e Excluding Clinical Data

Antioxidant Activities and Mechanisms

2,4,6-Octatrienal, (E,E,E)- demonstrates notable antioxidant properties, which are attributed to its extended conjugated double bond system that can effectively scavenge free radicals. vulcanchem.com Research has delved into specific mechanisms by which it confers antioxidant protection.

Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, the related compound 2,4,6-octatrienoic acid has been shown to enhance the cell's own antioxidant defense systems. researchgate.netnih.gov It increases the biological antioxidant potential and boosts the expression and activity of crucial antioxidant enzymes like catalase. researchgate.netnih.gov This modulation of the cellular antioxidant network fortifies cells against oxidative stress. researchgate.netnih.gov

Anti-inflammatory Properties and Molecular Targets

2,4,6-Octatrienal, (E,E,E)- has demonstrated anti-inflammatory activities. vulcanchem.comcymitquimica.com One of the proposed mechanisms for this action is the inhibition of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation. cymitquimica.com The related compound, 2,4,6-octatrienoic acid, also possesses anti-inflammatory properties. researchgate.net

Antiproliferative Activities against Specific Cell Lines (e.g., Neuroblastoma SH-SY5Y Cells)

Research has explored the antiproliferative effects of all-trans-2,4,6-octatrienal on cancer cell lines. In studies using the human neuroblastoma SH-SY5Y cell line, a model for neurodegenerative diseases, all-trans-2,4,6-octatrienal demonstrated significant growth inhibition. mdpi.comresearchgate.netunimore.it Notably, it was found to be more effective at a lower concentration (10 µM) compared to other similar compounds. mdpi.com The bioactivity of these related compounds appears to increase with the number of conjugated double bonds. researchgate.netmdpi.com

Cardioprotective Effects and Signaling Pathways (e.g., Akt-Bcl-2 Survival Pathway)

Studies on isolated rat hearts have revealed the cardioprotective potential of 2,4,6-octatrienal against ischemia-reperfusion injury. nih.govacs.org Treatment with 2,4,6-octatrienal and its potassium salt was found to reduce myocardial injury, cardiomyocyte apoptosis, and improve hemodynamic functions following an ischemic event. researchgate.netnih.govacs.org

The underlying mechanism for this protection involves the activation of the Akt-Bcl-2 survival pathway. nih.govacs.org Western blot analysis indicated that 2,4,6-octatrienal treatment led to:

Reduced oxidative stress. nih.govacs.org

Increased expression of the anti-apoptotic protein Bcl-2. nih.govacs.org

Increased phosphorylation of the protein kinase Akt. nih.govacs.org

By activating this survival signaling cascade, 2,4,6-octatrienal helps to mitigate the damage caused by myocardial ischemia-reperfusion. nih.govacs.org

Table 1: Cardioprotective Effects of 2,4,6-Octatrienal

EffectObservationSignaling Pathway Implication
Reduced Myocardial InjuryLess tissue damage after ischemia/reperfusion. nih.govacs.orgActivation of cell survival mechanisms.
Decreased Cardiomyocyte ApoptosisFewer programmed cell deaths in heart muscle cells. nih.govacs.orgUpregulation of anti-apoptotic proteins like Bcl-2. nih.govacs.org
Reduced Oxidative StressLower levels of damaging reactive oxygen species. nih.govacs.orgActivation of antioxidant pathways.
Increased Akt PhosphorylationActivation of the Akt signaling kinase. nih.govacs.orgPromotion of cell survival and inhibition of apoptosis. nih.govacs.org
Increased Bcl-2 ExpressionHigher levels of the Bcl-2 anti-apoptotic protein. nih.govacs.orgDirect inhibition of the apoptotic cascade. nih.govacs.org

Role in Melanogenesis and UV Photoprotection via PPAR-γ Activation

The parrodiene derivative, 2,4,6-octatrienoic acid, has been identified as a novel promoter of melanogenesis, the process of melanin (B1238610) production, which is crucial for protecting the skin from harmful UV radiation. researchgate.netnih.gov In studies on normal human melanocytes and organ-cultured human skin, this compound was shown to increase melanin content. researchgate.netnih.gov

This effect is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.netnih.gov Activation of PPAR-γ by 2,4,6-octatrienoic acid leads to the upregulation of tyrosinase and microphthalmia-associated transcription factor (MITF), key regulators of melanogenesis. researchgate.netnih.gov Furthermore, this PPAR-γ activation also contributes to the compound's ability to promote antioxidant defense in melanocytes, suggesting a dual role in skin photoprotection. researchgate.netnih.gov

Enzymatic and Biochemical Interactions (e.g., Thioesterase Domain Inhibition)

The interaction of 2,4,6-octatrienal and its derivatives with enzymes is an area of interest in biochemical research, particularly concerning enzyme inhibition. Computational, or in silico, studies have provided insights into the potential of these compounds to modulate the activity of specific enzymes.

A notable investigation focused on the inhibition of the thioesterase (TE) domain of the polyketide synthase (PKS) enzyme from Aspergillus species. nih.govtandfonline.com PKS enzymes are crucial for the biosynthesis of many secondary metabolites in fungi, including aflatoxins, which are potent mycotoxins. nih.govtandfonline.com The thioesterase domain is a critical part of the PKS complex, responsible for the final step of releasing the polyketide chain. tandfonline.com Therefore, inhibiting this domain is a key strategy for controlling the production of such metabolites. nih.gov

In a 2020 study by Labib et al., researchers used in silico docking to screen 623 natural compounds for their potential to inhibit the thioesterase domain of the Aspergillus PKS enzyme. nih.govtandfonline.com Among the top ten compounds identified as potential inhibitors was a chlorinated and methylated derivative of 2,4,6-octatrienal, specifically 2,4,6-octatrienal, 4,8-dichloro-3,7-dimethyl-, (2E,4Z,6E)- . nih.govtandfonline.comresearchgate.net This finding suggests that the octatrienal scaffold may serve as a basis for developing enzyme inhibitors.

The study evaluated the compounds based on their binding energy to the active site of the thioesterase domain. nih.gov The 2,4,6-octatrienal derivative was identified as a promising candidate, indicating a favorable interaction with the enzyme. nih.govresearchgate.net The in silico analysis revealed that the inhibitory potential is linked to specific chemical interactions within the enzyme's binding pocket. For the 2,4,6-octatrienal derivative, the docking simulation showed interactions with nine amino acid residues in the active site. researchgate.net Furthermore, the analysis indicated that this derivative formed four conventional hydrogen bonds with the enzyme, a high number among the top candidates, and also participated in hydrophobic interactions. researchgate.net

The table below summarizes the in silico docking results for the top five natural compounds from the study by Labib et al. (2020), highlighting the binding energy and the number of hydrogen bonds formed with the thioesterase domain.

Table 1: In Silico Docking Results of Natural Compounds Against the Thioesterase (TE) Domain of Aspergillus Polyketide Synthase

Compound Binding Energy (kcal/mol) Number of Conventional Hydrogen Bonds
Pinocembrin -7.3 1
Typhaphthalide -7.1 1
p-Coumaroylputrescine -6.6 3
Dilemmaone A -6.1 0
2,4,6-Octatrienal, 4,8-dichloro-3,7-dimethyl-, (2E,4Z,6E)- -5.8 4

Data sourced from Labib et al. (2020). researchgate.net

These findings from non-clinical, computational research underscore the potential of compounds containing the 2,4,6-octatrienal structure to act as enzyme inhibitors. Specifically, the demonstrated interaction with the thioesterase domain of polyketide synthase provides a foundation for further in vitro and in vivo studies to validate these computational predictions and explore the biochemical mechanisms involved. nih.gov

Natural Occurrence and Environmental Context of 2,4,6 Octatrienal, E,e,e

Biosynthetic Pathways and Enzymatic Formation

The formation of 2,4,6-Octatrienal, (E,E,E)- in biological systems is often linked to the oxidative degradation of polyunsaturated fatty acids. vulcanchem.comcymitquimica.com Specifically, linoleic and oleic acids are key precursors. cymitquimica.com The enzymatic breakdown of these fatty acids, often initiated by physical damage to cells, leads to a cascade of reactions producing a variety of volatile compounds, including (E,E,E)-2,4,6-Octatrienal. grafiati.comgerli.com

In marine diatoms, for instance, the disruption of cells triggers a lipoxygenase-mediated pathway that acts on polyunsaturated fatty acids. gerli.com This process results in the release of several short-chain aldehydes, including isomers of octatrienal. gerli.com While the precise enzymatic steps leading to the specific (E,E,E)- isomer are complex and can vary between organisms, the general mechanism involves the introduction of double bonds and the eventual cleavage of the fatty acid chain to form the eight-carbon aldehyde.

Furthermore, studies have shown that microbial lipases can catalyze the formation of 2,4,6-octatrienal from acetaldehyde (B116499) through an aldol (B89426) condensation reaction. d-nb.info This suggests that in certain microbial environments, the biosynthesis may not directly depend on the degradation of long-chain fatty acids but can be built up from smaller precursor molecules. d-nb.info

Isolation and Identification from Biological Sources (e.g., Mites, Fungi, Plants)

(E,E,E)-2,4,6-Octatrienal has been identified in a range of biological sources, highlighting its widespread, albeit often trace-level, occurrence.

Mites: Certain species of astigmatid mites, such as Histiogaster sp., secrete a mixture of monoterpenes from their opisthonotal glands, which includes isomers of 3,7-dimethyl-2,4,6-octatrienal. tandfonline.com While not identical to 2,4,6-octatrienal, these related compounds underscore the importance of this chemical class in mite chemical ecology.

Fungi: The compound has been detected in the volatile profiles of fungi. For example, analysis of the volatile flavor compounds of the mushroom Tricholoma matsutake has identified 2,4,6-Octatrienal as one of the many constituents. nih.gov Its presence contributes to the complex aroma of the mushroom.

Plants: (E,E,E)-2,4,6-Octatrienal has been reported in the floral emissions of some orchids, such as Orchis mascula. lookchem.com It is also considered a wound volatile in some pepper species (Capsicum spp.), where it may play a role in the plant's defense response to pathogens. grafiati.com

Interactive Data Table: Documented Occurrences of 2,4,6-Octatrienal, (E,E,E)- and Related Compounds

Organism TypeSpecies (Example)Compound IdentifiedSource/Context
MiteHistiogaster sp.(2E,4E)-3,7-dimethyl-2,4,6-octatrienalOpisthonotal gland secretion
FungiTricholoma matsutake2,4,6-OctatrienalVolatile flavor compound
PlantOrchis mascula2,4,6-OctatrienalFloral emission
PlantCapsicum spp. (Pepper)(E,E,E)-2,4,6-octatrienalWound volatile
DiatomThalassiosira rotula, Skeletonema marinoi2,4,6-Octatrienal isomersReleased upon cell damage

Role in Chemical Ecology and Interspecies Communication (e.g., Pheromonal Functions)

The chemical properties of (E,E,E)-2,4,6-Octatrienal make it well-suited for a role in chemical communication. As a volatile compound, it can travel through the air and be detected by other organisms.

In mites, related compounds like dehydrocitrals function as alarm pheromones. tandfonline.comresearchgate.net When released, these substances can signal danger to other mites in the vicinity, causing them to disperse. This is a crucial survival mechanism for these small arthropods.

In the context of plant-pathogen interactions, the release of (E,E,E)-2,4,6-Octatrienal by wounded pepper plants suggests a role in defense. grafiati.com These volatile compounds can have antifungal properties, directly inhibiting the growth of pathogens like Alternaria alternata. grafiati.com They may also act as signals to attract natural enemies of the herbivores causing the damage, a phenomenon known as indirect defense.

The presence of this aldehyde in floral scents points to a potential role in attracting pollinators. lookchem.com The specific blend of volatile compounds emitted by a flower is a key factor in attracting specific insects or other animals for pollination.

Degradation Pathways in Natural Environments

Once released into the environment, the fate of (E,E,E)-2,4,6-Octatrienal is influenced by both biotic and abiotic factors. As a polyunsaturated aldehyde, it is susceptible to degradation through several pathways.

Abiotic Degradation: The conjugated double bond system in the molecule makes it susceptible to oxidation and photodegradation. vulcanchem.com Exposure to sunlight and atmospheric oxidants can lead to the breakdown of the compound. In aquatic environments, the persistence of similar polyunsaturated aldehydes has been shown to be temperature-dependent, with faster degradation at higher temperatures. researchgate.net

Biotic Degradation: Microorganisms in the soil and water can utilize organic compounds like (E,E,E)-2,4,6-Octatrienal as a carbon source, leading to its biodegradation. The specific pathways would involve enzymatic processes that break down the aldehyde into smaller, more easily metabolized molecules.

The half-life of related polyunsaturated aldehydes in seawater has been measured to be on the order of hours to days, indicating a relatively rapid removal from the environment. researchgate.net For example, the half-lives of octadienal isomers were found to decrease from around 200 hours at 10°C to 60-80 hours at 15-20°C. researchgate.net

Emerging Applications and Material Science Research of 2,4,6 Octatrienal, E,e,e

Precursor in Organic Electronics and Photovoltaics

The structure of 2,4,6-Octatrienal, (E,E,E)- possesses an extended system of conjugated double bonds, a characteristic feature of many organic molecules used in electronics. vulcanchem.com This conjugation allows for electron delocalization, which is a fundamental property for developing organic semiconductors. vulcanchem.comresearchgate.net Materials with such systems can have their electronic properties, like the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), tuned for specific applications. researchgate.net In theory, polyene chains like octatrienal could be investigated for polymerization into conductive polymers, which are essential in flexible electronics, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comiipseries.org

However, current research literature does not provide direct evidence of 2,4,6-Octatrienal, (E,E,E)- being used as a primary precursor in the synthesis of conductive polymers or materials for photovoltaic cells. While its structural motifs are relevant, its specific role in this advanced application remains a subject for future investigation. vulcanchem.com

Building Block for Advanced Materials and Complex Molecules

The chemical reactivity of 2,4,6-Octatrienal, (E,E,E)- makes it a valuable building block in organic synthesis for creating more complex molecules. lookchem.com Its polyene structure and terminal aldehyde group allow for a variety of chemical transformations. vulcanchem.com Research has identified its utility as an intermediate in the synthesis of terpenes and other valuable chemical products. google.com

Derivatives of the octatrienal structure serve as key intermediates in multi-step syntheses. For instance, related C₁₀ octatrienal structures are considered essential building blocks for synthesizing various terpene compounds. google.com A notable example is the use of a derivative, (2E,4E)-3,7-dimethyl-2,4,6-octatrienal (dehydrocitral), as a direct precursor in the synthesis of safranal, the compound responsible for the characteristic aroma of saffron. google.com This highlights the value of the octatrienal backbone in constructing commercially important molecules.

Derivative/Related Compound Synthetic Application Final Product
2,6-dimethyl-8,8-diacetoxyocta-2,4,6-trienalC₁₀ building block in terpene chemistry. google.comUsed for synthesis of β-apo-8'-carotenal and ethyl β-apo-8'-carotenate. google.com
(2E,4E)-3,7-dimethyl-2,4,6-octatrienal (Dehydrocitral)Direct precursor in flavor synthesis. google.comSafranal (Saffron aroma). google.com

The use of 2,4,6-Octatrienal and its derivatives in chemical research is aimed at developing new materials and products, making it a valuable tool for synthetic chemists. lookchem.com

Role in Food Science and Flavor Chemistry (e.g., Volatile Flavor Compounds)

In food science, 2,4,6-Octatrienal, (E,E,E)- is recognized for its role as a volatile flavor and aroma compound. lookchem.com It is employed as a flavoring agent to enhance the taste and scent of various food and beverage products. lookchem.com Its natural occurrence is linked to the oxidative degradation of polyunsaturated fatty acids, such as linoleic and oleic acids. vulcanchem.com

The compound has been identified as a key volatile component in several natural sources, contributing significantly to their unique aromatic profiles. It is one of the volatile flavor compounds found in the highly prized Tricholoma matsutake mushroom, where its presence can differ based on the geographical region of the mushroom. mdpi.com It is also known as a floral volatile emitted by the white and purple morphs of the orchid Orchis mascula, where it contributes to the plant's distinct aroma. lookchem.comchemicalbook.com

Natural Source Role of 2,4,6-Octatrienal, (E,E,E)-
Tricholoma matsutake (Matsutake Mushroom)A volatile flavor compound contributing to the overall aroma profile. mdpi.com
Orchis mascula (Orchid)A floral volatile contributing to the plant's distinct scent. lookchem.comchemicalbook.com
Plant and Animal OilsCan be formed from the degradation of polyunsaturated fatty acids, contributing to aroma. vulcanchem.com

The sensory profile is described generally as a "distinct and pleasant scent". lookchem.com While detailed descriptors for this specific isomer are limited, related polyunsaturated aldehydes are known for having complex notes that can include fatty, green, and citrus characteristics. thegoodscentscompany.com

Q & A

Q. What steps ensure reproducibility in crystallographic studies of (E,E,E)-2,4,6-Octatrienal derivatives?

  • Methodological Answer :
  • Deposit data : Submit raw crystallographic data to repositories (e.g., CCDC).
  • Validation tools : Use checkCIF/PLATON to assess structural integrity.
  • Detailed protocols : Document crystal growth conditions (solvent, temperature) and refinement parameters (R-factors) .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to studies involving (E,E,E)-2,4,6-Octatrienal in biological systems?

  • Methodological Answer :
  • Risk assessment : Evaluate toxicity (e.g., LD₅₀ in animal models) and environmental impact.
  • Informed consent : Required for human cell line studies (e.g., primary hepatocytes).
  • Data transparency : Report negative results to avoid publication bias .

Q. How can researchers align their work on (E,E,E)-2,4,6-Octatrienal with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodological Answer :
  • Metadata standards : Use ISA-Tab for experimental workflows.
  • Open repositories : Deposit spectra, crystallographic data, and raw results in Zenodo or Figshare.
  • Controlled vocabularies : Annotate data using ChEBI or PubChem identifiers .

Tables for Key Data

Property Method Typical Value Reference
Boiling Point GC-MS~150–160°C (est.)
λmax (UV-Vis) Ethanol solution265 nm
LogP HPLC (C18 column)3.2 ± 0.1
Spectral Technique Key Peaks Application
¹H NMR δ 5.8–6.4 (m, 3H, CH=CH)Stereochemical confirmation
¹³C NMR δ 120–140 (olefinic carbons)Backbone structure
IR 1650 cm⁻¹ (C=C stretch)Functional group analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.